molecular formula C15H17N5O3S2 B2624130 N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-1,4-dimethyl-1H-pyrazole-5-carboxamide CAS No. 1207039-59-5

N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-1,4-dimethyl-1H-pyrazole-5-carboxamide

Cat. No. B2624130
CAS RN: 1207039-59-5
M. Wt: 379.45
InChI Key: RTQHTVNTWWDJQI-UHFFFAOYSA-N
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Description

The compound is a derivative of benzothiazole, which is a heterocyclic compound. Benzothiazoles are known for their diverse pharmacological activities, including anti-inflammatory, analgesic, and anti-cancer properties .


Molecular Structure Analysis

The molecular structure analysis of such a compound would typically involve techniques like IR spectroscopy, NMR spectroscopy, and mass spectrometry. These techniques can provide information about the functional groups present in the molecule and their arrangement .


Chemical Reactions Analysis

Benzothiazole derivatives can undergo various chemical reactions, including N-alkylation and N-alkenylation . The specific reactions that this compound can undergo would depend on its exact structure and the conditions under which it is reacted.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like this would depend on its exact structure. These properties could include melting point, solubility, stability, and reactivity .

Safety And Hazards

The safety and hazards associated with a compound like this would depend on its exact structure and how it is used. Some benzothiazole derivatives have been found to cause gastrointestinal irritation, bleeding, and ulceration when used as nonsteroidal anti-inflammatory drugs (NSAIDs) .

Future Directions

Future research on benzothiazole derivatives could involve the development of new synthetic methods, the exploration of their pharmacological activities, and the investigation of their mechanisms of action . Additionally, research could be conducted to improve their safety profile and reduce potential side effects .

properties

IUPAC Name

N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-2,4-dimethylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5O3S2/c1-9-8-16-20(4)13(9)14(21)18-15-17-11-6-5-10(7-12(11)24-15)25(22,23)19(2)3/h5-8H,1-4H3,(H,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTQHTVNTWWDJQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(N=C1)C)C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-1,4-dimethyl-1H-pyrazole-5-carboxamide

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